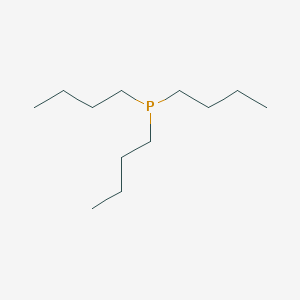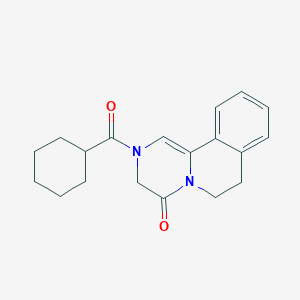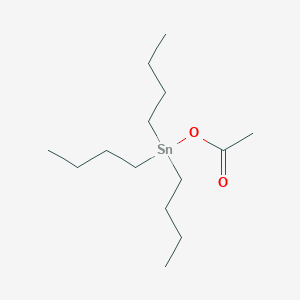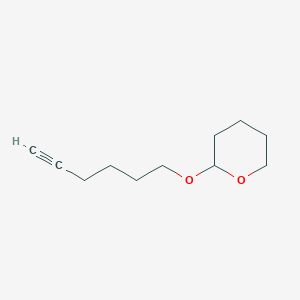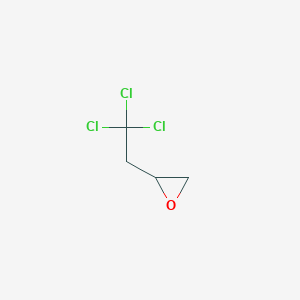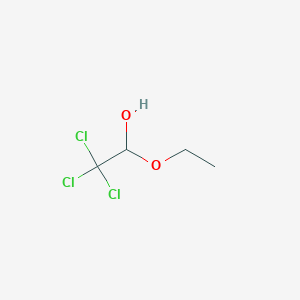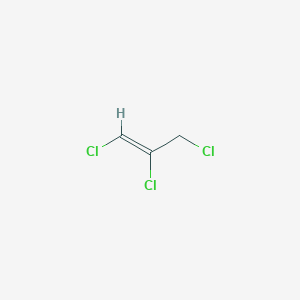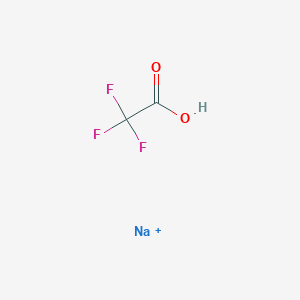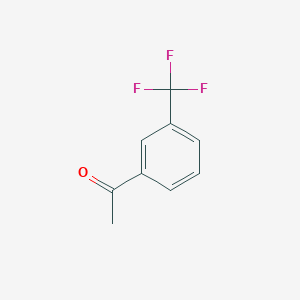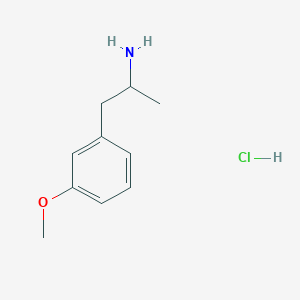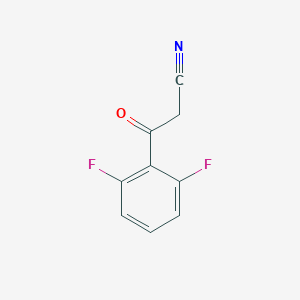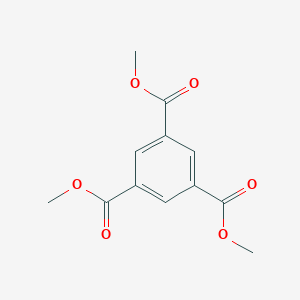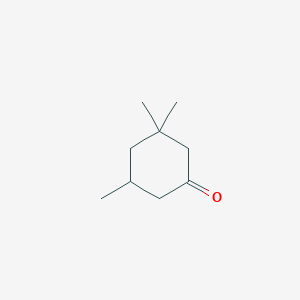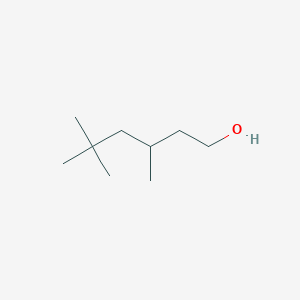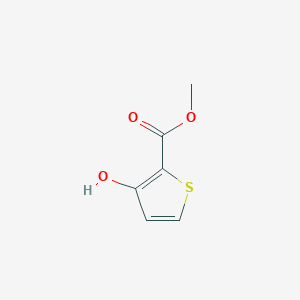
Methyl 3-hydroxythiophene-2-carboxylate
Vue d'ensemble
Description
Methyl 3-hydroxythiophene-2-carboxylate is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. The compound features a hydroxy group at the third position and a carboxylate ester at the second position on the thiophene ring. This structure makes it a versatile intermediate for various chemical reactions and synthesis processes.
Synthesis Analysis
The synthesis of methyl 3-hydroxythiophene-2-carboxylate derivatives can be achieved through different methods. For instance, a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed using Chan-Lam cross-coupling, which tolerates a broad range of functional groups . Additionally, a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate has been reported, which avoids the use of strong bases and can be scaled up .
Molecular Structure Analysis
The molecular structure of methyl 3-hydroxythiophene-2-carboxylate allows for various chemical behaviors and interactions. For example, the presence of the hydroxy group influences the reactivity of the compound, as seen in the spontaneous dimerization of 3-hydroxythiophene to form more complex structures . The compound's structure also facilitates the synthesis of novel molecules with potential anti-inflammatory properties .
Chemical Reactions Analysis
Methyl 3-hydroxythiophene-2-carboxylate undergoes a range of chemical reactions. It can dimerize spontaneously , participate in Chan-Lam cross-coupling , and react with electrophiles . The compound's enolates can be O-alkylated and O-acylated with high regioselectivity . Moreover, the chlorination of methyl 3-hydroxythiophene-2-carboxylate and subsequent reactions with active hydrogen-containing compounds have been explored, leading to the production of 5-substituted compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-hydroxythiophene-2-carboxylate are influenced by its functional groups. The hydroxy group and carboxylate ester contribute to its solubility and reactivity. The compound's reactivity with electrophiles is less than that of corresponding 3-hydroxypyrroles, but it can still undergo various reactions such as Vilsmeier formylation . The compound's enolates show high regioselectivity in O-alkylation and O-acylation . Additionally, the effects of substituents on the compound's reactivity have been studied, revealing different behaviors in chlorination and further reactions .
Applications De Recherche Scientifique
-
Nitration of Methyl-3-hydroxythiophene-2-carboxylate
- Application Summary : This compound is used in nitration reactions, which are fundamental processes in organic chemistry. The nitration of methyl-3-hydroxythiophene-2-carboxylate produces two products .
- Methods of Application : The nitration is carried out by treating methyl 3-hydroxythiophene-2-carboxylate with fuming nitric acid – sulfuric acid at –10°C to 0°C .
- Results : The nitration furnishes two products, the lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR data .
-
- Application Summary : Methyl 3-hydroxythiophene-2-carboxylate is used as a reactant in synthesizing nitro-products where reaction occurs with thiophenol .
- Methods of Application : Specific experimental procedures are not provided in the source, but it involves the reaction of this compound with thiophenol .
- Results : The outcome of this reaction is the synthesis of nitro-products .
-
Organic Synthesis Intermediate
- Application Summary : This compound is often used as an organic synthesis intermediate for the preparation of biologically active compounds and heterocyclic compounds .
- Methods of Application : Specific experimental procedures are not provided in the source, but it involves using this compound as an intermediate in various organic reactions .
- Results : The outcome of these reactions is the synthesis of biologically active and heterocyclic compounds .
Safety And Hazards
Methyl 3-hydroxythiophene-2-carboxylate is a chemical substance that should be handled with appropriate laboratory practices and personal protective measures689. It may cause skin and eye irritation, and respiratory irritation8. It should be stored in a cool, dry place in tightly closed containers, away from strong oxidizing agents29.
Orientations Futures
Methyl 3-hydroxythiophene-2-carboxylate has potential applications in the field of medicine210. It is part of a research programme targeting novel molecules as potential anti-inflammatory agents10. Further research and development are needed to explore its full potential.
Propriétés
IUPAC Name |
methyl 3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVRXMFCHXUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342368 | |
| Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxythiophene-2-carboxylate | |
CAS RN |
5118-06-9 | |
| Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-thiophene-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

